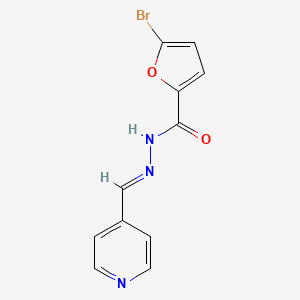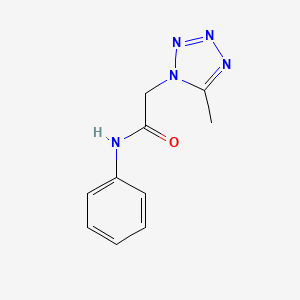![molecular formula C18H32N2O4 B5526607 1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)
1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The stereo-selective preparation of piperidine derivatives, including those with complex substituent groups, can involve steps like anodic oxidation and cobalt-catalyzed carbonylation. These methods allow for precise control over the molecule's stereochemistry, leading to high enantiomeric excess and yields in some cases (Amino, Nishi, & Izawa, 2017).
Molecular Structure Analysis
Investigations into the molecular structure of piperidine derivatives often employ X-ray diffraction, NMR, and FTIR spectroscopy. These techniques can reveal detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to a deeper understanding of how molecular structure affects chemical behavior and reactivity (Dega‐Szafran, Fojud, Katrusiak, & Szafran, 2009).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including cyclocondensation and decarboxylative cyclization, which are pivotal for synthesizing complex organic molecules. These reactions are influenced by factors like solvent, catalyst, and the presence of specific functional groups, allowing for the construction of molecules with desired properties and stereochemistry (Engler & Wanner, 2000).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research has explored the synthesis of analgesic compounds through the modification of piperidine derivatives, highlighting the potential of such structures in developing potent analgesics (Van Daele et al., 1976). These synthetic approaches provide a foundation for creating new compounds with enhanced therapeutic profiles.
The development of α-amidoalkylating agents from N-acyl-α-amino acids showcases a method to efficiently transform these acids into powerful synthetic intermediates, which can be utilized in the creation of complex molecules (Mazurkiewicz et al., 2012). This technique has implications for synthesizing a wide range of biologically active compounds.
Medicinal Chemistry and Drug Development
The isolation and synthesis of novel impurities in drug substances, such as Repaglinide, underscore the importance of understanding and controlling the synthesis process to ensure drug purity and efficacy (Kancherla et al., 2018). This research has direct implications for pharmaceutical manufacturing and regulatory compliance.
Investigations into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduce a new class of cyclic dipeptidyl ureas, highlighting the continuous exploration for novel bioactive compounds with potential therapeutic applications (Sañudo et al., 2006). These findings contribute to the development of new drugs and therapeutic agents.
Material Science and Supramolecular Chemistry
- Research on supramolecular assemblies involving hydrogen bonds and weak interactions provides insight into the design and synthesis of new materials with specific properties, such as molecular recognition, catalysis, and self-assembly processes (Pang et al., 2015). These studies are foundational for the development of advanced materials and nanotechnology.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-24-12-10-18(17(22)23)9-6-11-20(14-18)13-16(21)19-15-7-4-2-3-5-8-15/h15H,2-14H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQQRIZBDLHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC(=O)NC2CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)



![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)
![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)
![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)